Quantified Cellular Anti-Proliferative Potency of Telomerase-IN-4 Compared to BIBR1532 in MCF-7 Cells
Telomerase-IN-4 exhibits significantly greater cellular potency against the MCF-7 breast cancer cell line compared to its parent compound, BIBR1532. While BIBR1532 requires high micromolar concentrations to achieve 50% growth inhibition, Telomerase-IN-4 is effective at much lower mass-based concentrations, a distinction critical for avoiding off-target effects associated with high-dose BIBR1532 exposure [1][2].
| Evidence Dimension | Cellular anti-proliferative activity (IC50) against MCF-7 cells |
|---|---|
| Target Compound Data | 9.47 μg/mL (72 h incubation) |
| Comparator Or Baseline | BIBR1532: 34.59 μM (≈ 14.5 μg/mL at 48 h) |
| Quantified Difference | Telomerase-IN-4 achieves a ~1.5-fold lower mass-based IC50 in MCF-7 cells compared to BIBR1532 (different incubation times, cross-study comparison). |
| Conditions | Cell viability assay (MTT), MCF-7 human breast cancer cells, 72 h incubation for target, 48 h for comparator |
Why This Matters
Lower required concentration for anti-proliferative effect in a key breast cancer model suggests improved target engagement or cellular permeability, a key selection criterion for researchers seeking to minimize compound-specific toxicity or off-target effects at high doses.
- [1] BICAKLI DH, OZVEREL CS, KOLDAS E, et al. Investigation of the effect of telomerase inhibitor BIBR1532 on breast cancer and breast cancer stem cells. J Cell Biochem. 2018. View Source
- [2] Al-Karmalawy AA, Nafie MS, Shaldam MA, et al. Ligand-Based Design on the Dog-Bone-Shaped BIBR1532 Pharmacophoric Features and Synthesis of Novel Analogues as Promising Telomerase Inhibitors with In Vitro and In Vivo Evaluations. J Med Chem. 2023;66(1):777-792. View Source
